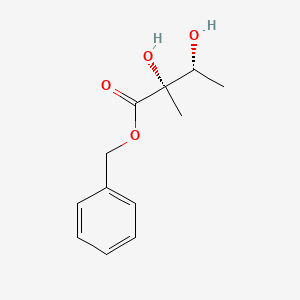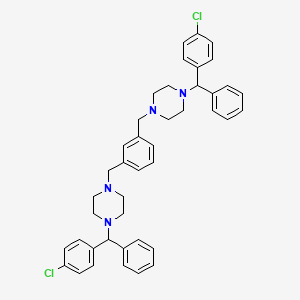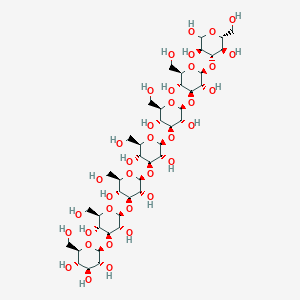
4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6]: is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: The initial step often involves the esterification of 2-methylbutanoic acid with acetic anhydride to form 4-(Acetyloxy)-2-methylbutanoic acid.
Cyclization: Subsequent cyclization reactions are employed to form the hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] moiety. This step may involve the use of strong acids or bases as catalysts.
Hydrogenation: The final steps often include hydrogenation reactions to saturate the compound, ensuring the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) are commonly used in hydrogenation steps to ensure high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetyloxy group, using reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of multiple functional groups makes it a versatile molecule for biochemical assays.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutanoic Acid: A simpler analog with fewer functional groups.
Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6]: A related compound with a similar core structure but different substituents.
Uniqueness
What sets 4-(Acetyloxy)-2-methylbutanoic Acid 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6] apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in synthetic chemistry and drug development.
Propiedades
Número CAS |
109828-33-3 |
|---|---|
Fórmula molecular |
C₂₇H₄₀O₇ |
Peso molecular |
476.6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


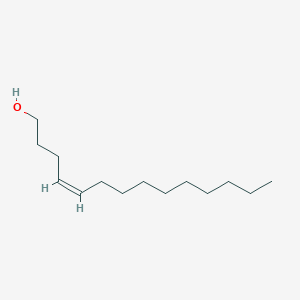

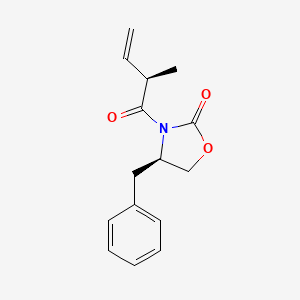
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)
